molecular formula C9H10N2O3 B8749165 ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE

ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE

Cat. No.: B8749165
M. Wt: 194.19 g/mol
InChI Key: YGQZRRVGGCVMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a pyridine ring, an oxime group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE typically involves the reaction of pyridine-2-carbaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then esterified using ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction conditions generally include refluxing the mixture in an appropriate solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE has diverse applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE exerts its effects is primarily through its functional groups. The oxime group can interact with various biological targets, potentially inhibiting enzymes or binding to receptors. The ester group allows for hydrolysis, releasing active metabolites that can further interact with molecular targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to specific proteins or nucleic acids .

Comparison with Similar Compounds

Uniqueness: ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The specific positioning of the oxime and ester groups on the pyridine ring allows for unique interactions and applications in various fields .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

ethyl 2-hydroxyimino-2-pyridin-2-ylacetate

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(12)8(11-13)7-5-3-4-6-10-7/h3-6,13H,2H2,1H3

InChI Key

YGQZRRVGGCVMQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NO)C1=CC=CC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of ethyl pyridine-2-acetate (12.6 g, 76.3 mmol) in acetic acid (19 mL) at 5° C. was added a solution of sodium nitrite (6.05 g, 87.7 mmol) in water (12 mL) at a rate sufficient to maintain the internal temperature below 15° C. After complete addition and an additional 30 min, an additional 30 mL of water was added. The resulting white precipitate was filtered, washed with water, saturated aqueous NaHCO3, and again with water. The solid was then dried under vacuum to give 14.1 g (95%) of the title compound.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
95%

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